molecular formula C11H14N4O6S2 B12196843 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide

4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide

Cat. No.: B12196843
M. Wt: 362.4 g/mol
InChI Key: RMLPZIPBUMFVOT-UHFFFAOYSA-N
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Description

4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide is a complex organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide typically involves multi-step organic reactions. The starting materials might include 4-methyl-2,6-dioxo-1,3-diazinane and 4-sulfamoylphenyl derivatives. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert sulfonamide groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or diazinane core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.

Industry

In industrial applications, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action for 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the compound’s specific use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2,6-dioxo-1,3-diazinane derivatives.
  • Sulfonamide-based compounds.
  • Phenyl-substituted diazinanes.

Uniqueness

The uniqueness of 4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14N4O6S2

Molecular Weight

362.4 g/mol

IUPAC Name

4-methyl-2,6-dioxo-N-(4-sulfamoylphenyl)-1,3-diazinane-5-sulfonamide

InChI

InChI=1S/C11H14N4O6S2/c1-6-9(10(16)14-11(17)13-6)23(20,21)15-7-2-4-8(5-3-7)22(12,18)19/h2-6,9,15H,1H3,(H2,12,18,19)(H2,13,14,16,17)

InChI Key

RMLPZIPBUMFVOT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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